molecular formula C6H4Br2ClNO B13136833 4,6-Dibromo-2-chloro-3-methoxypyridine

4,6-Dibromo-2-chloro-3-methoxypyridine

Cat. No.: B13136833
M. Wt: 301.36 g/mol
InChI Key: IURSEFIPDJDXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-chloro-3-methoxypyridine is a halogenated pyridine derivative with the molecular formula C6H4Br2ClNO It is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-chloro-3-methoxypyridine typically involves the halogenation of a pyridine precursor. One common method is the bromination of 2-chloro-3-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-chloro-3-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dehalogenated pyridines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4,6-Dibromo-2-chloro-3-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloro-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-chloro-3-hydroxypyridine
  • 4,6-Dibromo-2-chloro-3-fluoropyridine
  • 4,6-Dibromo-2-chloro-3-aminopyridine

Comparison

4,6-Dibromo-2-chloro-3-methoxypyridine is unique due to the presence of a methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents For example, the methoxy group can donate electron density through resonance, affecting the compound’s nucleophilicity and electrophilicity

Properties

Molecular Formula

C6H4Br2ClNO

Molecular Weight

301.36 g/mol

IUPAC Name

4,6-dibromo-2-chloro-3-methoxypyridine

InChI

InChI=1S/C6H4Br2ClNO/c1-11-5-3(7)2-4(8)10-6(5)9/h2H,1H3

InChI Key

IURSEFIPDJDXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1Br)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.